

A Comparative Analysis of Histaminium Salt Crystal Structures: A Guide for Researchers

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Compound of Interest

Compound Name: *Histaminium*

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A detailed examination of the crystallographic parameters and intermolecular interactions of various **histaminium** salts reveals key structural differences and similarities that are crucial for drug development and materials science. This guide provides a comparative analysis of the crystal structures of **histaminium** chloride (monocation and dication) and **histaminium** bis(trioxonitrate), supported by experimental data and protocols.

Histamine, a biogenic amine, plays a pivotal role in numerous physiological processes. Its protonated forms, **histaminium** ions, readily form crystalline salts with various anions. The three-dimensional arrangement of these ions in the crystal lattice, along with the intricate network of intermolecular interactions, significantly influences the physicochemical properties of the salt, including solubility, stability, and bioavailability. Understanding these crystal structures at a molecular level is paramount for the rational design of pharmaceutical salts with optimized properties.

This guide presents a comparative analysis of the crystal structures of **histaminium** chloride, in both its monocationic and dicationic forms, and **histaminium** bis(trioxonitrate). The crystallographic data, summarized in Table 1, highlights the distinct packing arrangements and hydrogen bonding networks adopted by these salts.

Comparative Crystallographic Data

The crystal structures of **histaminium** monochloride, **histaminium** dichloride, and **histaminium** bis(trioxonitrate) have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in Table 1.

Parameter	Histaminium Monochloride (H2) [1][2]	Histaminium Dichloride (H3)[1]	Histaminium Bis(trioxonitrate)
CCDC No.	1912450	1912432	-
Chemical Formula	$C_5H_{10}N_3^+ \cdot Cl^-$	$C_5H_{11}N_3^{2+} \cdot 2Cl^-$	$(C_5H_{11}N_3)(NO_3)_2$
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	Pccn	P2 ₁ /c
a (Å)	4.5840(2)	8.234(3)	10.4807(16)
b (Å)	9.1614(3)	18.334(7)	11.8747(15)
c (Å)	17.3114(5)	11.134(4)	16.194(2)
α (°)	90	90	90
β (°)	91.682(1)	90	95.095(6)
γ (°)	90	90	90
Volume (Å ³)	726.69(4)	1679.1(11)	2007.4(5)
Z	4	8	8

Table 1: Comparative Crystallographic Data of **Histaminium** Salts.

The data reveals significant differences in the crystal packing of these salts. **Histaminium** monochloride crystallizes in the monoclinic space group P2₁/c, while the dichloride salt adopts an orthorhombic Pccn space group.[1][2] **Histaminium** bis(trioxonitrate) also crystallizes in a monoclinic system with the space group P2₁/c. These variations in crystal symmetry and unit cell dimensions are a direct consequence of the different charge states of the **histaminium** cation and the nature of the counter-anion, which in turn dictate the hydrogen bonding patterns.

In the crystal structure of **histaminium** monochloride, the cations and anions are linked by N—H···N and N—H···Cl hydrogen bonds, forming a two-dimensional network.[2] The **histaminium** bis(trioxonitrate) structure features a three-dimensional network where organic cations and nitrate anions are connected via N—H...O and C—H...O hydrogen bonds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of **histaminium** salts is typically achieved through a straightforward acid-base reaction. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

General Procedure for the Synthesis of **Histaminium** Salts:

- Dissolve histamine in a suitable solvent (e.g., water, ethanol).
- Stoichiometrically add the corresponding acid (e.g., hydrochloric acid, nitric acid) to the histamine solution while stirring.
- The resulting salt solution is then concentrated by gentle heating.
- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator, to induce crystallization.
- Alternatively, the solvent can be allowed to evaporate slowly from the solution at room temperature.
- The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

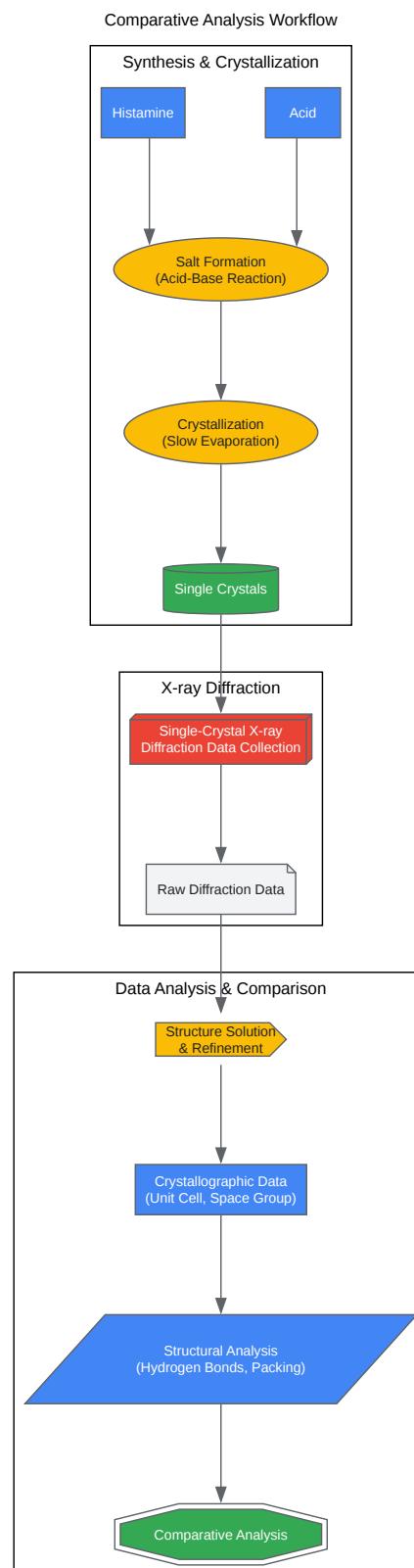
General Procedure for Data Collection and Structure Refinement:

- A suitable single crystal is selected and mounted on a goniometer head.
- X-ray diffraction data is collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).
- The collected data is processed, including integration of the reflection intensities and absorption correction.

- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow

The process of comparative analysis of **histaminium** salt crystal structures can be visualized as a logical workflow, from sample preparation to data analysis and interpretation.



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Figure 1: Workflow for the comparative analysis of **histaminium** salt crystal structures.

Conclusion

This guide provides a foundational comparative analysis of the crystal structures of selected **histaminium** salts. The presented data and protocols offer valuable insights for researchers in medicinal chemistry, materials science, and drug development. The distinct structural features observed in the chloride and bis(trioxonitrate) salts underscore the significant influence of the counter-ion on the solid-state properties of **histaminium**. Further investigations into a wider range of **histaminium** salts, including bromide and succinate, are warranted to build a more comprehensive understanding of their structure-property relationships. The lack of readily available, detailed single-crystal X-ray diffraction data for **histaminium** bromide and succinate highlights an area for future research.

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